4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride
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Overview
Description
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a but-2-ynyl group, and a diphenylacetate moiety. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the But-2-ynyl Group: The but-2-ynyl group is introduced through alkylation reactions, often using alkynyl halides or alkynyl tosylates.
Incorporation of the Diphenylacetate Moiety: The diphenylacetate group is attached via esterification reactions, typically using diphenylacetic acid and appropriate alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and tosylates are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Diphenylacetate Derivatives: Compounds containing the diphenylacetate moiety with different substituents.
But-2-ynyl Derivatives: Molecules with the but-2-ynyl group attached to various functional groups.
Uniqueness
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride is unique due to its combination of the pyrrolidine ring, but-2-ynyl group, and diphenylacetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs .
Properties
CAS No. |
95130-29-3 |
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Molecular Formula |
C22H24ClNO2 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C22H23NO2.ClH/c24-22(25-18-10-9-17-23-15-7-8-16-23)21(19-11-3-1-4-12-19)20-13-5-2-6-14-20;/h1-6,11-14,21H,7-8,15-18H2;1H |
InChI Key |
ZKCUFHBXNSNXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CC#CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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